molecular formula C21H18N4O3 B11682679 N'-[(E)-1-(2-Furyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-1-(2-Furyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11682679
M. Wt: 374.4 g/mol
InChI Key: SJVIQLBBFCKSLQ-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-1-(2-Furyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C21H18N4O3. This compound is known for its unique structural features, which include a pyrazole ring, a naphthyl group, and a furyl group. It is often used in scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(2-Furyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide and 1-(2-furyl)ethanone. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(2-Furyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form corresponding furanones.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy group on the naphthyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthyl derivatives.

Scientific Research Applications

N’-[(E)-1-(2-Furyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(2-Furyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(2-Furyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-1-(4-aminophenyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-1-(2-Furyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of a furyl group, a naphthyl group, and a pyrazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the furyl group can enhance the compound’s ability to interact with biological targets, while the naphthyl group can improve its stability and solubility.

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H18N4O3/c1-13(18-8-5-11-28-18)22-25-21(26)17-12-16(23-24-17)20-15-7-4-3-6-14(15)9-10-19(20)27-2/h3-12H,1-2H3,(H,23,24)(H,25,26)/b22-13+

InChI Key

SJVIQLBBFCKSLQ-LPYMAVHISA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=C(C=CC3=CC=CC=C32)OC)/C4=CC=CO4

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=C(C=CC3=CC=CC=C32)OC)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.